6-Amino-2-methylnicotinic acid chemical properties
6-Amino-2-methylnicotinic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Amino-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-methylnicotinic acid is a substituted pyridine carboxylic acid that serves as a crucial heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a methyl group, and a carboxylic acid on the pyridine core imparts a specific set of electronic and steric properties, making it a valuable synthon for creating complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling its incorporation into diverse scaffolds, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, reactivity, and handling, designed to equip researchers with the foundational knowledge required for its effective application.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the bedrock of any scientific investigation. The fundamental identifiers for 6-Amino-2-methylnicotinic acid are consolidated below, providing a clear and unambiguous reference for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 6-amino-2-methylpyridine-3-carboxylic acid | [] |
| CAS Number | 680208-82-6 | [][2] |
| Molecular Formula | C₇H₈N₂O₂ | [][2] |
| Molecular Weight | 152.15 g/mol | [][3] |
| InChI | 1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | [][2] |
| InChIKey | TZZLIARCVQOPQS-UHFFFAOYSA-N | [][2] |
| SMILES | CC1=C(C=CC(=N1)N)C(=O)O | [] |
The molecule's architecture, featuring a pyridine ring substituted at the 2-, 3-, and 6-positions, is visualized below. This arrangement is key to its chemical behavior, with the electron-donating amino and methyl groups influencing the reactivity of the electron-withdrawing carboxylic acid and the pyridine ring itself.
Caption: Key reactive sites on 6-Amino-2-methylnicotinic acid.
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Carboxylic Acid Group: This group readily undergoes standard transformations. For example, Fischer esterification with an alcohol (e.g., methanol) under acidic catalysis yields the corresponding ester. This is a common first step to protect the acid or modify its reactivity. [4]* Amino Group: The primary amino group is nucleophilic and can be acylated, alkylated, or used in coupling reactions. Its reactivity allows for the extension of the molecular scaffold, a key strategy in drug discovery.
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Pyridine Ring: The pyridine ring is generally electron-deficient, but the presence of the strong electron-donating amino group at the 6-position and the weakly donating methyl group at the 2-position activates the ring towards certain transformations, while also directing incoming groups to specific positions.
Experimental Protocols
The following section provides an illustrative, step-by-step methodology for a common transformation involving this class of compounds.
Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid (Illustrative)
This protocol is adapted from a patented manufacturing process for a constitutional isomer, illustrating the general principles that would apply. [5]The synthesis of the title compound would follow a similar logic, starting from appropriately substituted precursors.
Objective: To hydrolyze a nitrile precursor to the target carboxylic acid.
Causality: This process involves the reaction of a cyano-picoline derivative in an aqueous solution. The initial step uses ammonia to form an intermediate nicotinamide, which is subsequently hydrolyzed to the nicotinic acid using a base. Adjusting the pH is a critical final step for isolation, as the product is least soluble at its isoelectric point, causing it to precipitate from the solution.
Methodology:
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Ammonolysis: A solution of 2-chloro-3-cyano-6-picoline (1.0 eq) is prepared in a saturated solution of ammonia in ethanol within a sealed pressure vessel (autoclave).
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Heating: The reaction mixture is heated to approximately 170°C and maintained for 15 hours with stirring. This high temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the chloride with ammonia.
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Workup I - Concentration: After cooling to room temperature, the reaction vessel is carefully vented. The reaction solution is concentrated under reduced pressure to remove the ethanol and excess ammonia.
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Hydrolysis: The crude intermediate (2-amino-6-methylnicotinamide) is then treated with a base (e.g., aqueous NaOH) and heated to facilitate the hydrolysis of the amide to the carboxylate salt.
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Workup II - Precipitation: The solution is cooled, and the pH is carefully adjusted to ~4-5 using an acid (e.g., 4N HCl). This protonates the carboxylate and neutralizes the basic groups, causing the target 2-amino-6-methylnicotinic acid to precipitate out of the solution.
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Isolation and Purification: The resulting solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum to yield the final product. Purity can be assessed by HPLC and spectroscopic methods. [5]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling 6-Amino-2-methylnicotinic acid. While specific toxicity data is limited, related aminopyridine and nicotinic acid derivatives provide a basis for prudent handling.
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GHS Hazard Statements: For related compounds, common warnings include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [6][7]* Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6][7] Handling Recommendations:
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Use in a well-ventilated area or a chemical fume hood.
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Avoid generating dust.
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Employ standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
6-Amino-2-methylnicotinic acid is a synthetically versatile molecule whose value is derived from the unique interplay of its functional groups. A thorough understanding of its chemical identity, physicochemical properties, spectroscopic signatures, and reactivity profile is paramount for its successful application. This guide serves as a foundational resource for researchers aiming to leverage this potent building block in the design and synthesis of next-generation pharmaceuticals and advanced organic materials.
References
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